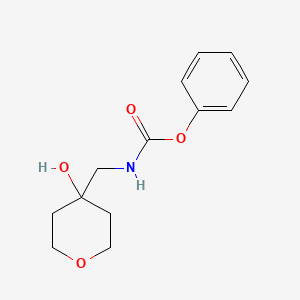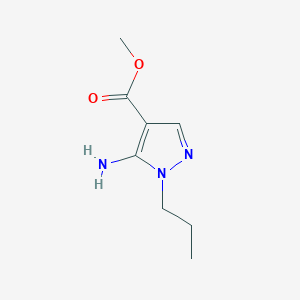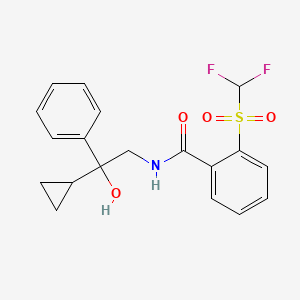
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide, also known as CHDI, is a novel chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications. CHDI belongs to a class of compounds known as HDAC inhibitors, which have been shown to have a wide range of effects on cellular processes, including gene expression and protein function. In
Scientific Research Applications
Material Science Applications
Polyimides, including those synthesized using diamine monomers with specific structural features such as sulfone (–SO2–) groups, demonstrate significant properties. These materials are investigated for their thermal and mechanical stability, optical transparency, and solubility characteristics. The inclusion of specific functional groups like –SO2– in monomers contributes to the development of colorless and transparent polyimide (CPI) films with potential applications in electronics and optics due to their advanced thermal and mechanical properties and high optical transparency (Hara Jeon et al., 2022).
Organic Chemistry Innovations
Innovative methodologies in organic synthesis are crucial for developing novel compounds with potential applications in various domains. For instance, copper-catalyzed reactions offer new pathways for functionalizing alkanes, providing a means to synthesize complex molecules with N-alkyl products. Such reactions are essential for creating compounds that could have further applications in medicinal chemistry and materials science (B. L. Tran et al., 2014).
Medicinal Chemistry Developments
The synthesis of novel polyimides with electroactive properties, as exemplified by liquid crystalline polyimides containing aniline trimer segments, showcases the intersection of organic synthesis and material science for biomedical applications. These materials, with their unique electroactive and anisotropic conductivity properties, hint at potential uses in biomedicine and advanced material design (Siwei Liu et al., 2011).
Advanced Material Design
Research into the synthesis and characterization of novel materials, such as aromatic polyamide-hydrazides with sulfone-ether linkages, underlines the importance of structural modifications at the molecular level to achieve desired physical and chemical properties. These modifications can significantly impact solubility, thermal stability, and mechanical strength, making these materials suitable for a wide range of applications, from advanced fibers to filtration membranes (Nadia A. Mohamed and M. Fahmy, 2009).
Environmental and Industrial Applications
The development of sulfonated thin-film composite nanofiltration membranes with improved water flux demonstrates the application of advanced materials in environmental engineering and water treatment. By enhancing the hydrophilicity and permeation properties of these membranes, researchers aim to achieve more efficient and energy-saving solutions for treating dye-contaminated water, showcasing the role of chemical innovation in addressing environmental challenges (Yang Liu et al., 2012).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-18(21)27(25,26)16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASYSLPMOIRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

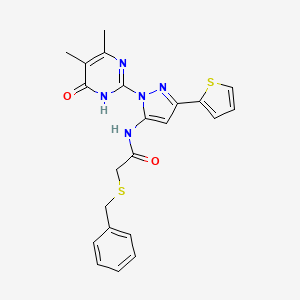
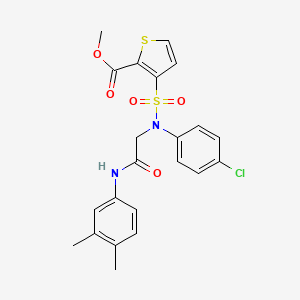

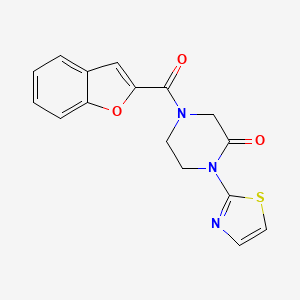
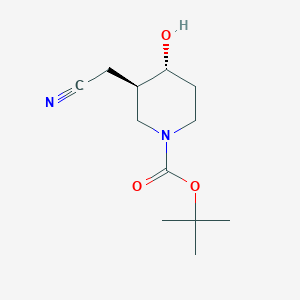
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)



![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)

